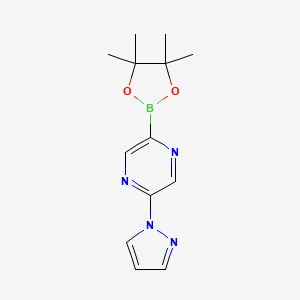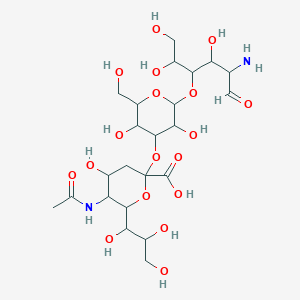
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde is a complex organic compound with a molecular formula of C21H27N3O2 This compound is notable for its unique structure, which includes a carbazole core substituted with a piperazine moiety and two aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde typically involves multiple steps. One common method starts with the preparation of the carbazole core, followed by the introduction of the piperazine moiety and the aldehyde groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step usually involves the oxidation of the intermediate compound to introduce the aldehyde groups using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups attached to the piperazine moiety.
Scientific Research Applications
Chemistry
In chemistry, 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a fluorescent probe due to the carbazole core’s ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. The piperazine moiety is a common feature in many pharmaceuticals, and modifications to this compound can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety can enhance the compound’s binding affinity to these targets, while the carbazole core can influence its electronic properties and stability.
Comparison with Similar Compounds
Similar Compounds
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole: Lacks the aldehyde groups, which can affect its reactivity and applications.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Contains a benzoic acid core instead of a carbazole core, leading to different chemical properties and applications.
4-Methylpiperazin-1-yl carbonyl group: A simpler compound with a piperazine moiety, used in various synthetic applications.
Uniqueness
9-(4-(4-Methylpiperazin-1-yl)butyl)-9H-carbazole-3,6-dicarbaldehyde is unique due to the combination of the carbazole core, piperazine moiety, and aldehyde groups. This combination imparts distinct electronic and chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C23H27N3O2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
9-[4-(4-methylpiperazin-1-yl)butyl]carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C23H27N3O2/c1-24-10-12-25(13-11-24)8-2-3-9-26-22-6-4-18(16-27)14-20(22)21-15-19(17-28)5-7-23(21)26/h4-7,14-17H,2-3,8-13H2,1H3 |
InChI Key |
UXLRHFDPLARBLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)





![5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14123316.png)
![2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-](/img/structure/B14123321.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14123325.png)
